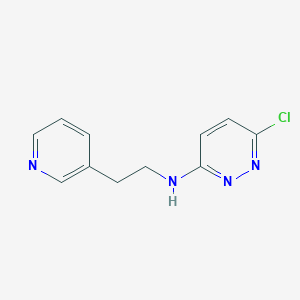
6-chloro-N-(2-(pyridin-3-yl)ethyl)pyridazin-3-amine
Vue d'ensemble
Description
6-Chloro-N-(2-(pyridin-3-yl)ethyl)pyridazin-3-amine, also known as CPEP, is a heterocyclic compound that has been studied extensively in recent years due to its unique properties. CPEP has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-bacterial, and anti-tumor effects. This compound has also been studied for its potential use in drug delivery, as well as its potential therapeutic effects in various diseases.
Applications De Recherche Scientifique
1. Potential in Anticancer Therapeutics
Research by Temple et al. (1991) explored alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, which are structurally similar to 6-chloro-N-(2-(pyridin-3-yl)ethyl)pyridazin-3-amine. The study found significant effects on cytotoxicity and inhibition of mitosis in lymphoid leukemia cells, indicating potential applications in anticancer therapies (Temple et al., 1991).
2. Novel Synthesis Methods for Derivatives
Dragovich et al. (2008) described the synthesis of novel 6-amino-5-hydroxypyridazin-3(2H)-ones, which include derivatives of this compound. This synthesis expands the range of available derivatives, potentially broadening the compound's applicability in various research contexts (Dragovich et al., 2008).
3. Synthesis of Heterocyclic Derivatives
Mohareb and Fahmy (1985) explored the reaction of amino compounds with diethyl-3-amino-2-cyano-2-pentendioate to yield pyridazine derivatives. This research contributes to the understanding of the chemical properties and potential applications of compounds structurally related to this compound (Mohareb & Fahmy, 1985).
4. Pharmacological Properties
Alonazy et al. (2009) synthesized a series of pyridazinones and evaluated their antimicrobial activities, though the results were mostly negative. These findings are significant for understanding the pharmacological properties and potential medical applications of compounds like this compound (Alonazy et al., 2009).
5. Applications in Organic Synthesis
Research by Deegan and Rose (1971) involved reactions of pyridine N-oxides with 3,6-dichloropyridazine, which is closely related to the chemical structure of interest. Their findings contribute to the understanding of the reactivity and potential applications of such compounds in organic synthesis (Deegan & Rose, 1971).
Propriétés
IUPAC Name |
6-chloro-N-(2-pyridin-3-ylethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-10-3-4-11(16-15-10)14-7-5-9-2-1-6-13-8-9/h1-4,6,8H,5,7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGNXRYJORSOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCNC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


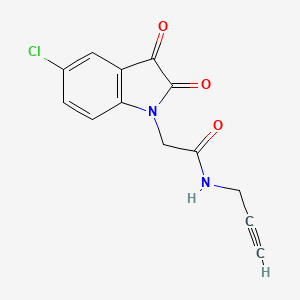



![3-{[(4-Methoxyphenyl)methoxy]methyl}aniline](/img/structure/B1453669.png)
![2-[(3-methoxyphenyl)amino]-N-methylacetamide](/img/structure/B1453670.png)
![3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1453671.png)

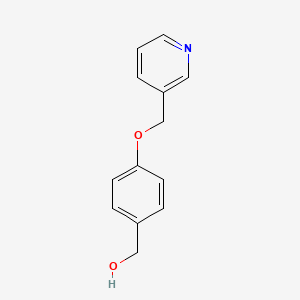

![Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate](/img/structure/B1453679.png)
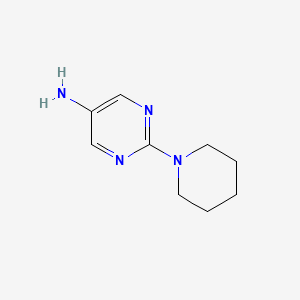
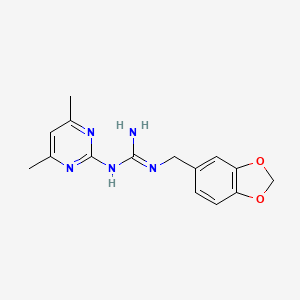
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1453683.png)
